2H-Chromen-3-carbonylchlorid

Übersicht

Beschreibung

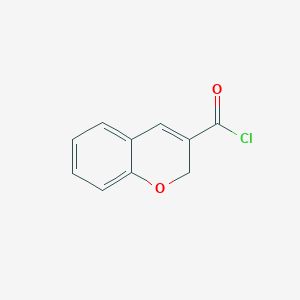

2H-chromene-3-carbonyl chloride is an organic compound belonging to the chromene family, which are oxygen-containing heterocycles. These compounds are significant due to their presence in various natural products, pharmaceutical agents, and biologically relevant molecules. The chromene structure is known for its versatility and has been widely used in materials science and organic synthesis.

Wissenschaftliche Forschungsanwendungen

Synthesis of Coumarin Derivatives

2H-Chromene-3-carbonyl chloride serves as a precursor for synthesizing various coumarin derivatives. These derivatives are notable for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

- Synthesis Methods : The synthesis often involves the reaction of 2H-chromene-3-carbonyl chloride with different nucleophiles, such as amines or alcohols, under various conditions. For instance, researchers have reported successful reactions using bases like piperidine or solvents like ethanol and dichloromethane to yield high-purity products with good yields (up to 99%) through microwave-assisted methods .

Recent studies have highlighted the potential of 2H-chromene-3-carbonyl chloride derivatives as inhibitors of carbonic anhydrase isoforms, specifically CA IX and CA XII, which are implicated in tumor progression and metastasis.

- Inhibitory Effects : Certain synthesized coumarin derivatives exhibit selective inhibition against these isoforms with nanomolar potency. For example, a study demonstrated that a specific derivative showed a Ki value of 93.9 nM against hCA IX, indicating its potential as an antitumor agent .

Environmental Considerations in Synthesis

The synthesis of 2H-chromene-3-carbonyl chloride and its derivatives can be optimized to minimize environmental impact. Several eco-friendly methods have been developed that utilize green solvents or solvent-free conditions.

- Green Chemistry Approaches : Techniques such as using deep eutectic solvents or choline chloride as catalysts have been shown to provide excellent yields while reducing toxicity associated with traditional reagents . For example, yields of 85% to 98% were achieved using these methods in water or under solvent-free conditions .

Case Studies and Research Findings

Several studies have documented the successful application of 2H-chromene-3-carbonyl chloride in synthesizing biologically active compounds:

Wirkmechanismus

Target of Action

2H-chromene-3-carbonyl chloride, a derivative of coumarin, primarily targets oxidative stress . Oxidative stress is a condition characterized by an imbalance between the production of free radicals and the ability of the body to counteract their harmful effects through neutralization by antioxidants.

Mode of Action

The compound interacts with its targets by inhibiting oxidative stress This is achieved through its antioxidant potential, which allows it to neutralize harmful free radicals in the body

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress . By acting as an antioxidant, it can potentially influence various biochemical reactions that involve free radicals. These include reactions in the metabolic pathways of various cells where oxidative stress plays a role. The downstream effects of these interactions could lead to a reduction in oxidative damage to cells and tissues.

Pharmacokinetics

Its molecular weight is 19461 , which suggests that it may have good bioavailability due to its relatively small size

Result of Action

The primary result of the action of 2H-chromene-3-carbonyl chloride is the inhibition of oxidative stress . This can lead to a reduction in the damage caused by free radicals to cells and tissues, potentially helping to prevent or treat conditions associated with oxidative stress.

Action Environment

The action, efficacy, and stability of 2H-chromene-3-carbonyl chloride can be influenced by various environmental factors. For instance, its synthesis has been identified as environmentally friendly , suggesting that it can be produced with minimal environmental impact. Additionally, its use as a pesticide has been suggested, indicating that it may be effective in various environmental conditions . .

Biochemische Analyse

Biochemical Properties

2H-chromene-3-carbonyl chloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with selective estrogen receptor degraders (SERDs), which are crucial in the treatment of estrogen receptor-positive breast cancer . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions.

Cellular Effects

The effects of 2H-chromene-3-carbonyl chloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the expression of progesterone receptor mRNA in MCF-7 cells, a type of breast cancer cell line . This inhibition can lead to altered cell signaling and metabolic pathways, ultimately affecting cell proliferation and survival.

Molecular Mechanism

At the molecular level, 2H-chromene-3-carbonyl chloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as estrogen receptors, leading to their degradation . This binding interaction can inhibit the receptor’s activity, preventing it from promoting cell growth and division. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 2H-chromene-3-carbonyl chloride over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term studies have shown that its effects on cellular function can vary, with some cells developing resistance or adapting to its presence.

Dosage Effects in Animal Models

The effects of 2H-chromene-3-carbonyl chloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth in breast cancer models . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs. Understanding the dosage threshold is crucial for optimizing its use in therapeutic applications.

Metabolic Pathways

2H-chromene-3-carbonyl chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active or inactive metabolites . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of 2H-chromene-3-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins . These molecules help in the localization and accumulation of the compound in target tissues, enhancing its therapeutic effects. Improper distribution can lead to off-target effects and toxicity.

Subcellular Localization

The subcellular localization of 2H-chromene-3-carbonyl chloride is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, minimizing unintended interactions with other cellular components.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-chromene-3-carbonyl chloride typically involves the reaction of 2H-chromene-3-carboxylic acid with thionyl chloride. This reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The reaction can be represented as follows:

2H-chromene-3-carboxylic acid+SOCl2→2H-chromene-3-carbonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of 2H-chromene-3-carbonyl chloride can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the reaction can be optimized by controlling the temperature, pressure, and concentration of reactants.

Analyse Chemischer Reaktionen

Types of Reactions

2H-chromene-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.

Hydrolysis: The compound can be hydrolyzed to form 2H-chromene-3-carboxylic acid.

Reduction: Reduction of the carbonyl chloride group can yield 2H-chromene-3-methanol.

Common Reagents and Conditions

Amines: React with 2H-chromene-3-carbonyl chloride to form amides under mild conditions.

Alcohols: React to form esters, often in the presence of a base such as pyridine.

Thiols: Form thioesters, typically using a base like triethylamine.

Major Products

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Vergleich Mit ähnlichen Verbindungen

2H-chromene-3-carbonyl chloride can be compared with other similar compounds, such as:

2H-chromene-3-carboxylic acid: The precursor in the synthesis of 2H-chromene-3-carbonyl chloride.

2H-chromene-3-methanol: A reduction product of 2H-chromene-3-carbonyl chloride.

Coumarins: A broader class of compounds that includes chromenes and exhibits similar biological activities.

The uniqueness of 2H-chromene-3-carbonyl chloride lies in its reactivity and versatility in synthetic chemistry, making it a valuable intermediate for the preparation of various functionalized chromene derivatives.

Biologische Aktivität

2H-chromene-3-carbonyl chloride, also known as 6-chloro-2-oxo-2H-chromene-3-carbonyl chloride, is a compound belonging to the chromene family, characterized by its fused benzene and pyran rings. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including potential anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of 2H-chromene-3-carbonyl chloride, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H6ClO2

- Molecular Weight : 243.05 g/mol

- Structure : The compound features a carbonyl chloride functional group at the 3-position and a chloro substituent at the 6-position, which significantly influences its reactivity and biological activity .

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. For instance:

- Mechanism : The carbonyl chloride group can interact with nucleophilic sites on proteins and enzymes, potentially leading to covalent modifications that disrupt cancer cell signaling pathways .

- Case Study : In vitro studies have shown that 2H-chromene derivatives can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride | MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride | HeLa (cervical cancer) | 20 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Findings : Studies demonstrated that chromene derivatives possess activity against various bacterial strains, indicating their potential as antimicrobial agents .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Antioxidant Activity

The antioxidant properties of chromene derivatives contribute to their therapeutic potential:

- Mechanism : These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The structure of 2H-chromene-3-carbonyl chloride significantly influences its biological activity. Modifications in the chromene structure can lead to variations in potency:

- Substituents : The presence of halogen atoms (e.g., chlorine) enhances biological activity by increasing lipophilicity and reactivity.

- Functional Groups : The carbonyl chloride group is critical for covalent interactions with biomolecules.

Research Findings

Recent studies have explored various synthetic routes for producing 2H-chromene derivatives with enhanced biological activities:

Eigenschaften

IUPAC Name |

2H-chromene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKZPVOAMHWVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380182 | |

| Record name | 2H-chromene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41873-72-7 | |

| Record name | 2H-chromene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2H-chromene-3-carbonyl chloride utilized in the synthesis of potential antioxidant and antibacterial agents?

A1: In this study, 2H-chromene-3-carbonyl chloride serves as a crucial building block for creating a series of N-(benzothiazol-2-yl)-2-oxo-chromene-3-carboxamide derivatives []. These derivatives are formed through a condensation reaction between 2H-chromene-3-carbonyl chloride and various substituted benzo[d]thiazol-2-amines. The researchers aimed to synthesize compounds with improved antioxidant and antibacterial properties by combining the known biological activities of coumarin and benzothiazole moieties.

Q2: How are the synthesized N-(benzothiazol-2-yl)-2-oxo-chromene-3-carboxamide derivatives characterized?

A2: The synthesized compounds are characterized using two spectroscopic techniques:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.